(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-6-Methoxycarbonylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a methyl group.
(1R,6S)-6-Phenylcyclohex-3-ene-1-carboxylic acid: Contains a phenyl group instead of a methyl group.
Uniqueness
(1R,6S)-6-Methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
38073-86-8 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,6S)-6-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
UTEIUSUWIZICDO-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC=CC[C@H]1C(=O)O |
Canonical SMILES |
CC1CC=CCC1C(=O)O |
Origin of Product |
United States |
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